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Compound of Interest

Compound Name:

4-(dimethylamino)-N-(7-

(hydroxyamino)-7-

oxoheptyl)benzamide

Cat. No.: B1201579 Get Quote

M 344 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges related to improving the bioavailability of M 344 for in vivo studies.

Frequently Asked Questions (FAQs)
Q1: What is M 344 and what is its primary mechanism of action?

M 344 is a synthetic, isoflavone-based small molecule that functions as a histone deacetylase

(HDAC) inhibitor.[1][2] Its primary mechanism involves the disruption of mitochondrial integrity

in tumor cells, which leads to the translocation of endonuclease G to the nucleus, subsequent

DNA degradation, and caspase-independent cell death.[3] Additionally, M 344 has been shown

to interfere with both mTORC1 and mTORC2 signaling pathways.[3] As an HDAC inhibitor, it

can alter gene expression, leading to the upregulation of tumor suppressor genes and cell

cycle inhibitors.[1][4]

Q2: What are the known pharmacokinetic (PK) properties of M 344?

Most available pharmacokinetic data for M 344 comes from a first-in-human Phase 1 clinical

trial where the drug was administered intravenously (IV) to patients with refractory solid tumors.
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[3] Key parameters from this study are summarized below. Data on oral bioavailability in

preclinical models or humans is not extensively published, suggesting that oral delivery may be

challenging.

Table 1: Summary of Intravenous Pharmacokinetic Parameters of M 344 in Humans

Parameter Value Notes

Route of Administration Intravenous (IV) Infusion [3]

Mean Half-life (t½) ~6 hours [3]

Plasma Decline Multiexponential [3]

Dose Proportionality
Cmax and AUC suggest a

linear relationship with dose
[3]

Maximum Tolerated Dose 10 mg/kg (weekly) [3]

Q3: Why might M 344 exhibit low oral bioavailability?

While specific studies on M 344's oral bioavailability are limited, compounds of its class

(isoflavones, benzamide HDAC inhibitors) often face several challenges that can lead to poor

oral absorption and bioavailability:

Poor Aqueous Solubility: M 344 is a synthetic small molecule with a complex ring structure,

which often correlates with low solubility in water. This is a primary rate-limiting step for

absorption in the gastrointestinal (GI) tract.

First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via

the portal vein before reaching systemic circulation. M 344 could be extensively metabolized

by liver enzymes (e.g., cytochrome P450s), reducing the amount of active drug that reaches

the bloodstream.

Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal

wall can actively pump the drug back into the GI lumen, preventing its absorption.

Q4: What general strategies can improve the bioavailability of poorly soluble compounds like M

344 for in vivo studies?
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To overcome the presumed challenges of poor solubility and first-pass metabolism, several

formulation strategies can be employed. The choice of strategy depends on the specific

physicochemical properties of M 344.

Table 2: Comparison of Formulation Strategies for Preclinical In Vivo Studies

Strategy Description Advantages Disadvantages

Co-solvents

Using a mixture of

water-miscible

solvents (e.g., PEG

400, DMSO, ethanol)

to dissolve the

compound.

Simple to prepare;

suitable for initial

screening.

Can cause vehicle-

related toxicity; risk of

drug precipitation

upon dilution in vivo.

Surfactant

Dispersions

Using surfactants

(e.g., Tween® 80,

Cremophor® EL) to

form micelles that

encapsulate the drug.

Enhances wetting and

dissolution.

Potential for toxicity;

can alter physiological

processes like

membrane transport.

Lipid-Based

Formulations

Dissolving the

compound in oils,

surfactants, and co-

solvents (e.g.,

SEDDS/SMEDDS).

Can improve solubility

and lymphatic uptake,

bypassing first-pass

metabolism.

More complex to

develop and

characterize; potential

for GI side effects.[5]

Amorphous Solid

Dispersions

Dispersing the drug in

a polymer matrix in an

amorphous state to

increase its

dissolution rate.

Significantly improves

dissolution and

solubility.

Requires specialized

equipment (e.g., spray

dryer); potential for

recrystallization.

Particle Size

Reduction

Micronization or

nanocrystal formation

to increase the

surface area available

for dissolution.[5]

Increases dissolution

velocity.

May not be sufficient

for very poorly soluble

compounds; risk of

particle aggregation.
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Q5: Which animal models are suitable for in vivo studies of M 344?

The Fischer 344 (F-344) rat is a commonly used and well-characterized strain for

pharmacology and toxicology studies, making it a suitable model for evaluating the

pharmacokinetics and efficacy of M 344.[6][7] Beagle dogs are also frequently used in

preclinical formulation screening due to their GI physiology being more comparable to humans

in some aspects.[5]

Troubleshooting Guides
Problem 1: High variability or no detectable plasma concentration of M 344 after oral gavage.

This is a common issue for poorly soluble compounds. The following decision tree can help

troubleshoot the problem.

Caption: Troubleshooting poor M 344 plasma exposure.

Problem 2: Inconsistent in vivo anti-tumor efficacy despite using an improved formulation.

If plasma exposure is confirmed but efficacy results are variable, the issue may lie with

insufficient target engagement.

Possible Cause: The plasma concentrations achieved are below the therapeutic threshold

required for HDAC inhibition in the tumor tissue.

Troubleshooting Steps:

Establish a PK/PD Relationship: Correlate the pharmacokinetic profile (AUC, Cmax) of M

344 with a pharmacodynamic marker of its activity.

Measure Target Engagement: Since M 344 is an HDAC inhibitor, measure levels of

acetylated histones (e.g., acetyl-H3, acetyl-H4) or other non-histone protein targets in

tumor biopsies or surrogate tissues (like peripheral blood mononuclear cells) at various

time points after dosing.[4]

Dose Escalation: If target engagement is low, a dose escalation study may be necessary,

keeping in mind the maximum tolerated dose.
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Optimize Dosing Schedule: Based on the half-life of M 344 (~6 hours) and the duration of

target engagement, adjust the dosing frequency to maintain therapeutic concentrations at

the tumor site.[3]

Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation of an M 344 Formulation in Fischer 344 Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a novel M

344 formulation.

Animals: Male Fischer 344 rats (8-10 weeks old), fasted overnight with free access to water.

Groups:

Group 1: IV administration (1 mg/kg) in a vehicle like 5% DMSO / 95% saline (for

bioavailability calculation).

Group 2: Oral gavage (10 mg/kg) of the test formulation.

Dosing:

IV: Administer via a tail vein catheter.

Oral: Administer a volume of 5-10 mL/kg using a ball-tipped gavage needle.

Blood Sampling: Collect sparse blood samples (~100 µL) from 3 rats per time point into

K2EDTA tubes from the tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and

24 hours post-dose.

Plasma Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Harvest plasma

and store at -80°C until analysis.

Bioanalysis:

Prepare plasma samples via protein precipitation with acetonitrile containing an internal

standard.
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Analyze for M 344 concentration using a validated LC-MS/MS (Liquid Chromatography-

Tandem Mass Spectrometry) method.

Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to

calculate key PK parameters (Cmax, Tmax, AUC, t½). Calculate absolute oral bioavailability

(F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Caption: Experimental workflow for an in vivo PK study.

Protocol 2: Preparation of a Co-solvent Formulation for Initial Screening

This protocol describes how to prepare a simple formulation suitable for early-stage in vivo

screening.

Objective: Prepare a 2 mg/mL solution of M 344 in a vehicle suitable for oral dosing in rats.

Vehicle Composition: 20% PEG 400, 5% Solutol® HS 15, 75% Water.

Procedure: a. Weigh the required amount of M 344 into a clean glass vial. b. Add the PEG

400 and vortex until the compound is fully wetted and a uniform suspension is formed. c. Add

the Solutol® HS 15 and vortex thoroughly. d. Slowly add the water portion-wise while

continuously vortexing. e. Sonicate the final mixture for 10-15 minutes in a water bath to

ensure complete dissolution. f. Visually inspect for any undissolved particles. If clear, the

solution is ready for dosing.

Signaling Pathway Visualization
The diagram below illustrates the key cellular pathways targeted by M 344, leading to anti-

tumor effects.

Caption: Simplified M 344 mechanism of action pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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